molecular formula C11H13BrFNO B8152083 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152083
M. Wt: 274.13 g/mol
InChI Key: BPWHUFWJWAUTMK-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique combination of bromine, fluorine, and methoxy functional groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and 3-methoxyazetidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methoxyazetidine reacts with 3-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the azetidine ring or the aromatic moiety.

    Cross-Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Cross-Coupling: Palladium catalysts (Pd), boronic acids or esters, and bases like potassium phosphate (K3PO4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can lead to different functionalized azetidine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler aromatic compound with similar functional groups but lacking the azetidine ring.

    3-Bromo-4-fluoroaniline: Contains similar halogen substituents but with an amine group instead of an azetidine ring.

    3-Methoxyphenyl derivatives: Compounds with a methoxy group on the aromatic ring, but different substituents at other positions.

Uniqueness

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is unique due to the combination of its azetidine ring and the specific arrangement of bromine, fluorine, and methoxy groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound exhibits a combination of bromine and fluorine substituents on the aromatic ring, along with a methoxy group attached to the azetidine nitrogen. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H12BrFNO\text{C}_12\text{H}_{12}\text{BrF}\text{N}\text{O}

Key Features:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that contributes to the compound's biological activity.
  • Bromine and Fluorine Substituents: These halogen atoms can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can significantly influence the compound's pharmacodynamics, potentially enhancing its efficacy in therapeutic applications.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological processes.

Biological Activity and Research Findings

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have suggested that derivatives of azetidine compounds exhibit anticancer properties. The specific interactions of this compound with cancer-related molecular targets could lead to the development of new chemotherapeutic agents.

StudyFindings
Indicated potential for modulating cancer cell growth through enzyme inhibition.
Showed promising results in receptor binding assays related to tumor progression.

Neuroprotective Effects

The compound may also have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The structure suggests possible interactions with neurotransmitter systems.

StudyFindings
Demonstrated effects on neuronal survival in vitro under stress conditions.
Suggested modulation of neuroinflammatory pathways.

Case Studies

Several case studies have explored the biological effects of similar azetidine derivatives, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Potential

A study evaluated a series of azetidine derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that compounds with similar structural features to this compound showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Neuroprotective Mechanisms

Research focused on a related azetidine compound revealed its ability to protect neurons from oxidative stress-induced apoptosis. This suggests that this compound may share similar protective mechanisms.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-15-9-6-14(7-9)5-8-2-3-11(13)10(12)4-8/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWHUFWJWAUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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